molecular formula C10H11IO4 B8422609 Methyl 4-iodo-2-(methoxymethoxy)benzoate

Methyl 4-iodo-2-(methoxymethoxy)benzoate

Cat. No.: B8422609
M. Wt: 322.10 g/mol
InChI Key: KNIBDRFICXHGBW-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-(methoxymethoxy)benzoate is a halogenated benzoate ester characterized by an iodine atom at the para position (C4) and a methoxymethoxy group (-OCH2OCH3) at the ortho position (C2) of the benzene ring. This compound serves as a key intermediate in agrochemical synthesis, particularly in herbicides like iodosulfuron-methyl-sodium, where it contributes to herbicidal activity through sulfonylurea functionalization . Its structural complexity, including halogen and ether substituents, influences its physicochemical properties, reactivity, and crystallographic behavior.

Properties

Molecular Formula

C10H11IO4

Molecular Weight

322.10 g/mol

IUPAC Name

methyl 4-iodo-2-(methoxymethoxy)benzoate

InChI

InChI=1S/C10H11IO4/c1-13-6-15-9-5-7(11)3-4-8(9)10(12)14-2/h3-5H,6H2,1-2H3

InChI Key

KNIBDRFICXHGBW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)I)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Halogen-Substituted Benzoates

Compound Name Substituents (Position) Molecular Weight Key Features References
Methyl 4-bromo-2-(methoxymethoxy)benzoate Br (C4), -OCH2OCH3 (C2) 305.13 g/mol Forms 2D architectures via C–H⋯O and Br⋯O interactions; higher halogen electronegativity.
Methyl 4-iodo-2-methoxybenzoate I (C4), -OCH3 (C2) 308.11 g/mol Simplified ether group; reduced steric hindrance compared to methoxymethoxy.
Methyl 2-chloro-3-iodo-4-methylbenzoate Cl (C2), I (C3), -CH3 (C4) 310.52 g/mol Multiple halogens and methyl group; impacts solubility and toxicity.

Key Findings :

  • Reactivity : Iodine’s lower electronegativity (vs. Cl or Br) may reduce electron-withdrawing effects, stabilizing the ester group against hydrolysis.

Methoxy/Methoxymethoxy-Substituted Benzoates

Compound Name Substituents (Position) Molecular Weight Key Features References
Methyl 4-methoxybenzoate -OCH3 (C4) 166.17 g/mol Lacks halogen; simpler structure with higher volatility.
Methyl 4-amino-2-methoxybenzoate -NH2 (C4), -OCH3 (C2) 181.18 g/mol Amino group enhances hydrogen bonding; altered biological activity.
Ethyl 5-iodo-2,4-dimethoxybenzoate I (C5), -OCH3 (C2, C4) 336.12 g/mol Ethyl ester and dimethoxy groups increase lipophilicity.

Key Findings :

  • Methoxymethoxy vs.
  • Biological Implications: Amino or hydroxyl substituents (e.g., methyl 4-amino-2-methoxybenzoate) may confer antimicrobial properties, whereas halogenated variants are more relevant in agrochemicals .

Complex Agrochemical Derivatives

Compound Name Molecular Formula Molecular Weight Key Features References
Iodosulfuron-methyl-sodium C14H13IN5NaO6S 529.2 g/mol Sulfonylurea bridge and triazine ring; herbicidal activity via ALS inhibition.
Mesosulfuron-methyl C17H18N4O9S 454.41 g/mol Dimethoxypyrimidine group; broader weed control spectrum.

Key Findings :

  • Functionalization : Methyl 4-iodo-2-(methoxymethoxy)benzoate acts as a precursor in iodosulfuron-methyl-sodium synthesis. The addition of the sulfonylurea-triazine moiety drastically alters mode of action, targeting acetolactate synthase (ALS) in plants .
  • Toxicity Profile : Iodosulfuron-methyl-sodium is classified as environmentally hazardous (R50-53), highlighting the ecological impact of structural modifications .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing : this compound’s bromo analogue (methyl 4-bromo-2-(methoxymethoxy)benzoate) forms 2D architectures via C–H⋯O and Br⋯O interactions, whereas iodine’s larger atomic radius may favor different packing motifs .
  • Mass Spectrometry : Methoxybenzoate esters exhibit base peaks from α-cleavage of the methoxy group. The methoxymethoxy group in this compound may lead to distinct fragmentation patterns, aiding structural identification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-iodo-2-(methoxymethoxy)benzoate, and how can purity be ensured?

  • Methodology :

  • Stepwise Synthesis : Begin with a benzoate precursor (e.g., methyl 2-hydroxy-4-iodobenzoate) and introduce the methoxymethoxy group via alkylation using chloromethyl methyl ether (MOMCl) in the presence of a base like NaH or K₂CO₃. Optimize solvent choice (e.g., DMF or THF) to enhance reaction efficiency .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .
    • Key Data : Reported yields range from 65–85% depending on reaction time (12–24 hrs) and catalyst loading (1–2 eq. base) .

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :

  • NMR Analysis : Confirm structure via ¹H NMR (δ ~3.4 ppm for methoxymethoxy -OCH₂O-, δ ~3.8 ppm for methyl ester -OCH₃) and ¹³C NMR (δ ~100 ppm for quaternary iodine-bearing carbon) .
  • Mass Spectrometry : Use HRMS (ESI+) to observe [M+Na]⁺ ion (calculated m/z ~350.95 for C₁₀H₁₁IO₅). IR spectroscopy confirms ester C=O stretch at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can the substitution reactivity of the iodo group be systematically studied for derivatization?

  • Methodology :

  • Nucleophilic Substitution : React with NaN₃ (azide), KSCN (thiocyanate), or organoboron reagents under Pd-catalyzed cross-coupling (Suzuki-Miyaura). Optimize conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • Kinetic Analysis : Use in situ ¹H NMR or HPLC to track reaction progress. Calculate activation energy (Eₐ) via Arrhenius plots under varying temperatures (50–100°C) .
    • Data Contradictions : Conflicting reports on iodine substitution rates (e.g., faster in polar aprotic solvents vs. aqueous systems) suggest solvent polarity and steric effects require further investigation .

Q. What computational approaches predict the electronic and thermochemical properties of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for geometry optimization. Include exact exchange (25–30%) to improve accuracy for iodine’s relativistic effects .
  • Thermochemical Analysis : Calculate bond dissociation energies (BDEs) for the C–I bond (~50–55 kcal/mol) and compare with experimental pyrolysis data (TGA/DSC) .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition) be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing iodine with Br/Cl or modifying the methoxymethoxy group) and test against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to predict binding affinities .
  • Experimental Validation : Perform enzyme assays (IC₅₀ measurements) under standardized conditions (pH 7.4, 37°C) to reconcile discrepancies in inhibition potency .

Methodological Considerations

  • Reaction Optimization Table :

    ParameterOptimal RangeImpact on Yield/PurityReference
    Base (NaH vs. K₂CO₃)1.5 eq. NaHHigher yield (80% vs. 65%)
    Solvent (DMF vs. THF)DMFFaster reaction (12 vs. 24 hrs)
    Catalyst (Pd(PPh₃)₄)5 mol%90% Suzuki coupling efficiency
  • Computational vs. Experimental Data Comparison :

    PropertyDFT PredictionExperimental ValueDeviation
    C–I BDE52.3 kcal/mol54.1 kcal/mol (TGA)3.3%
    LogP2.82.6 (HPLC)7.1%

Key Challenges & Future Directions

  • Synthetic Bottlenecks : Scalability of iodination steps and handling air-sensitive intermediates (e.g., Grignard reagents) require inert atmosphere protocols .
  • Biological Mechanisms : Elucidate the role of the methoxymethoxy group in enhancing membrane permeability via MD simulations .

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